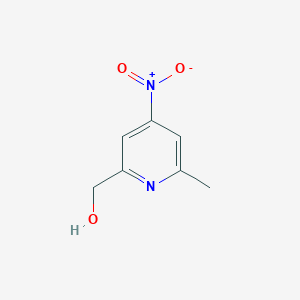

(6-Methyl-4-nitropyridin-2-yl)methanol

Description

Contextualization within the Chemistry of Nitro-Pyridyl Methanol (B129727) Derivatives

Nitro-pyridyl methanol derivatives are a class of compounds that feature both a nitro group and a hydroxymethyl group attached to a pyridine (B92270) ring. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group. The hydroxymethyl group, on the other hand, provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions.

The interplay between the electron-withdrawing nitro group and the versatile hydroxymethyl group makes these derivatives valuable intermediates in the synthesis of more complex molecules. The position of these substituents on the pyridine ring, as in the case of (6-Methyl-4-nitropyridin-2-yl)methanol, dictates the regioselectivity of subsequent reactions.

Significance of Pyridine Ring Systems in Advanced Organic Chemistry

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. nih.govresearchgate.netrsc.org This nitrogen atom imparts a dipole moment to the molecule and influences its reactivity compared to benzene (B151609). acs.org The pyridine nucleus is a fundamental structural motif found in a vast number of natural products, pharmaceuticals, and functional materials. nih.gov

The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution than benzene but more reactive towards nucleophilic attack. rsc.org The lone pair of electrons on the nitrogen atom allows it to act as a base and a ligand for metal catalysts. researchgate.net The ability to functionalize the pyridine ring at various positions through a wide range of chemical transformations has made it a privileged scaffold in drug discovery and development. nih.gov

Historical Development of Research on Substituted Pyridines with Nitro and Hydroxymethyl Moieties

The study of substituted pyridines dates back to the 19th century with the isolation of picolines from coal tar. wikipedia.org The development of synthetic methods for the preparation of pyridines, such as the Hantzsch pyridine synthesis, paved the way for the systematic investigation of their properties and reactions. digitellinc.com

The introduction of nitro groups onto the pyridine ring was a significant advancement, as it provided a means to activate the ring for nucleophilic substitution. Early methods for nitration were often harsh and gave low yields, but the development of milder and more selective nitrating agents has expanded the scope of nitropyridine synthesis. researchgate.netrsc.orgchempanda.com

The synthesis of hydroxymethylpyridines has been achieved through various methods, including the reduction of pyridinecarboxylic acids or their esters, and the oxidation of picolines. wikipedia.orggoogle.comgoogle.com The combination of these two functionalities on the same pyridine ring, leading to compounds like this compound, represents a convergence of these historical research streams, providing access to highly functionalized and synthetically versatile building blocks.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C7H8N2O3 | 168.15 |

| (4-Nitropyridin-2-yl)methanol nih.govcymitquimica.comchemspider.comachemblock.com | C6H6N2O3 | 154.12 |

| 3-Pyridinemethanol nih.gov | C6H7NO | 109.13 |

| 2-Methyl-4-nitropyridine chemicalbook.com | C6H6N2O2 | 138.12 |

Research Findings on a Plausible Synthetic Approach

The synthesis could proceed via the following conceptual steps:

N-Oxidation: The first step would involve the oxidation of the nitrogen atom of 2,6-lutidine to form 2,6-lutidine N-oxide. This is a common strategy to activate the pyridine ring for subsequent electrophilic substitution.

Nitration: The N-oxide can then be nitrated at the 4-position. The N-oxide group directs electrophilic attack to the 4-position.

Hydroxymethylation of the Methyl Group: One of the methyl groups would then need to be converted to a hydroxymethyl group. This can be a challenging transformation. One possible approach is radical bromination of the methyl group followed by hydrolysis. Another approach could involve rearrangement chemistry.

Deoxygenation of the N-oxide: Finally, the N-oxide would be removed, typically by treatment with a reducing agent like phosphorus trichloride, to yield the final product.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(6-methyl-4-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O3/c1-5-2-7(9(11)12)3-6(4-10)8-5/h2-3,10H,4H2,1H3 |

InChI Key |

JBAQFFCORIYITK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methyl 4 Nitropyridin 2 Yl Methanol

Retrosynthetic Analysis of (6-Methyl-4-nitropyridin-2-yl)methanol

A retrosynthetic approach to this compound involves logical disconnections of the functional groups to identify plausible starting materials. The primary disconnections are at the C-N bond of the nitro group and the C-C bonds of the hydroxymethyl and methyl groups.

Disconnection 1: C(4)-NO₂ bond. A primary disconnection involves the removal of the nitro group via a reversal of an electrophilic aromatic substitution (nitration). This leads to the precursor (6-methylpyridin-2-yl)methanol. The subsequent synthesis would then require a regioselective nitration at the C-4 position.

Disconnection 2: C(2)-CH₂OH bond. Alternatively, the hydroxymethyl group can be disconnected. This could be achieved by reversing a reduction of a carboxylic acid or aldehyde, or the oxidation of a methyl group. This leads to 4-nitro-2,6-lutidine as a key intermediate.

Disconnection 3: C(6)-CH₃ bond. Disconnecting the methyl group leads to a less common synthetic strategy but points towards building the pyridine (B92270) ring from acyclic precursors.

Based on the availability of starting materials, the most logical and common precursor is 2,6-lutidine (2,6-dimethylpyridine). A plausible synthetic pathway originating from 2,6-lutidine would involve two key transformations: regioselective nitration at the C-4 position and selective functionalization of one of the methyl groups at the C-2 position into a hydroxymethyl group. The order of these steps is critical to the success of the synthesis. A common strategy to direct electrophilic substitution to the 4-position of a pyridine ring is through the formation of a pyridine N-oxide intermediate.

Therefore, a feasible forward synthesis could start with the N-oxidation of 2,6-lutidine, followed by nitration to yield 4-nitro-2,6-lutidine N-oxide. Subsequent selective manipulation of one methyl group and deoxygenation of the N-oxide would lead to the final product.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various routes, leveraging both established and contemporary chemical transformations. These routes hinge on the effective installation and manipulation of the three key functional groups on the pyridine ring.

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Direct nitration typically requires harsh conditions and often results in low yields and poor regioselectivity. A widely adopted strategy to overcome this is the activation of the ring via N-oxidation. The resulting pyridine N-oxide is significantly more reactive towards electrophiles, and substitution is strongly directed to the C-4 position. rsc.orgoc-praktikum.de

For a substrate like 2,6-lutidine, the synthesis of its 4-nitro derivative proceeds efficiently through its N-oxide. rsc.orgnist.govchemimpex.com The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de Kinetic studies have shown that 2,6-lutidine 1-oxide is nitrated through the free base form. rsc.org An alternative, potentially more environmentally benign method, involves using potassium nitrate (B79036) in concentrated sulfuric acid, which has been successfully applied to the nitration of other dimethylpyridine-N-oxides. google.com

| Nitrating Agent | Substrate | Conditions | Product | Yield | Reference |

| Fuming HNO₃ / H₂SO₄ | Pyridine-N-oxide | 125-130°C, 3h | 4-Nitropyridine-N-oxide | 42% | oc-praktikum.de |

| H₂SO₄ / HNO₃ | 2,6-Lutidine-N-oxide | Not specified | 4-Nitro-2,6-lutidine-N-oxide | Not specified | rsc.org |

| KNO₃ / H₂SO₄ | 2,3-Dimethylpyridine-N-oxide | 85-90°C, 10h | 2,3-Dimethyl-4-nitropyridine-N-oxide | 91.1% | google.com |

| m-CPBA / HNO₃ | Pyridine derivatives | Not specified | 4-Nitropyridine (B72724) derivatives | Not specified | google.com |

Several methods exist for installing a hydroxymethyl group at the C-2 position of a pyridine ring.

Oxidation of a Methyl Group: A direct approach is the selective oxidation of a methyl group already present on the ring, such as in 2,6-lutidine. While chemical oxidation can be challenging to control and may lead to over-oxidation to the carboxylic acid, biocatalytic methods offer a green alternative. For instance, a one-pot process using recombinant microbial whole cells has been developed to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, suggesting that selective mono-oxidation is feasible. rsc.org

Reduction of Carbonyls: A more common laboratory method involves the reduction of a corresponding carboxylic acid, ester, or aldehyde at the 2-position. For example, (2-Amino-pyridin-4-yl)-methanol can be synthesized by the reduction of methyl 2-aminopyridine-4-carboxylate. chemicalbook.com The precursor 6-methylpicolinic acid or its esters could be reduced to afford (6-methylpyridin-2-yl)methanol.

Direct C-H Hydroxymethylation: Modern synthetic methods allow for the direct functionalization of C-H bonds. A visible-light-induced reaction has been developed for the ortho-hydroxymethylation of pyridine N-oxides using methanol (B129727) as the hydroxymethyl source. acs.org Another innovative approach is the ruthenium-catalyzed reductive hydroxymethylation of pyridinium (B92312) salts, where paraformaldehyde serves as both a hydride donor and the electrophilic source of the hydroxymethyl group. rsc.orgresearchgate.net

| Method | Substrate | Reagents | Key Features | Reference |

| Biocatalysis | 2,6-Lutidine | Recombinant whole cells | Green, one-pot synthesis | rsc.org |

| Reductive Hydroxymethylation | Pyridinium salts | Paraformaldehyde, Ru-catalyst | Dearomative functionalization | rsc.orgresearchgate.net |

| Photocatalysis | Pyridine N-oxides | Methanol, visible light | Direct C-H functionalization | acs.org |

| Reduction | Methyl 2-aminopyridine-4-carboxylate | Not specified | Standard carbonyl reduction | chemicalbook.com |

For the synthesis of this compound, it is most practical to start from a precursor that already contains the C-6 methyl group, such as 2,6-lutidine. google.compsu.edu However, general methods for the α-methylation of pyridine rings are well-documented and offer alternative synthetic entries.

Direct C-H methylation of the pyridine ring at the positions alpha to the nitrogen (C-2 and C-6) can be achieved using various catalytic systems. One patented process describes the methylation of pyridine with methanol in the presence of a nickel and nickel oxide catalyst. google.com This method allows for the selective introduction of a methyl group at the alpha position. Another approach involves a Raney nickel-catalyzed reaction with a high-boiling alcohol at ambient pressure. researchgate.net More recently, continuous flow methods have been developed for the α-methylation of pyridines, which offer advantages in terms of safety, reaction time, and reduced waste. nih.gov These methods typically use an alcohol as the methylating agent and a heterogeneous catalyst like Raney® nickel. nih.gov

| Method | Methylating Agent | Catalyst | Key Features | Reference |

| Catalytic Methylation | Methanol | Nickel / Nickel Oxide | Selective for α-position | google.com |

| Catalytic Methylation | CO / H₂ | Nickel | Gas phase, low conversion | nih.gov |

| Continuous Flow | 1-Propanol | Raney® Nickel | Shorter reaction times, increased safety | nih.gov |

| Hydrogen Borrowing | Methanol / Formaldehyde (B43269) | Rhodium | Temporary dearomatization | rsc.org |

The synthesis of the target molecule relies on the preparation of several key intermediates. The most common starting material is 2,6-lutidine.

2,6-Lutidine N-oxide: This crucial intermediate is prepared by the oxidation of 2,6-lutidine. nist.govchemimpex.com Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com

4-Nitro-2,6-lutidine N-oxide: As discussed in section 2.2.1, this intermediate is synthesized by the nitration of 2,6-lutidine N-oxide, typically with a mixture of nitric and sulfuric acids. rsc.org This compound serves as a precursor where the nitro group is correctly positioned.

(6-Methylpyridin-2-yl)methanol: This precursor can be synthesized via the selective mono-oxidation of 2,6-lutidine. rsc.orggoogle.com Subsequent N-oxidation and nitration would provide an alternative route to the target compound.

4-Nitro-2,6-lutidine: This intermediate can be formed by the deoxygenation of 4-nitro-2,6-lutidine N-oxide. It can also be prepared from 4-nitro-2-methyl-6-chloropyridine through a condensation reaction with diethyl malonate, followed by decarboxylation. patsnap.com The challenge then becomes the selective oxidation of one of the two methyl groups in the presence of the deactivating nitro group.

A plausible synthetic sequence would be: 2,6-Lutidine → 2,6-Lutidine N-oxide → 4-Nitro-2,6-lutidine N-oxide → Further functionalization.

From 4-nitro-2,6-lutidine N-oxide, one of the methyl groups needs to be converted to a hydroxymethyl group. This can be challenging due to the symmetry of the molecule. However, subtle electronic differences or statistical approaches might be employed, followed by chromatographic separation.

Advanced and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes the development of more efficient, atom-economical, and environmentally friendly methods.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable route. The conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis is a prime example of a green synthetic approach that operates under mild conditions. rsc.org This strategy could potentially be adapted for the selective mono-hydroxymethylation required for the target molecule's synthesis.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. The direct hydroxymethylation of pyridine N-oxides using methanol as a solvent and a photosensitizer represents a novel and direct C-H functionalization strategy that avoids pre-functionalized substrates. acs.org

Flow Chemistry: Continuous flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. The α-methylation of pyridines has been successfully demonstrated in a flow setup, highlighting the potential for greener production of key intermediates. nih.gov

Direct C-H Functionalization: Strategies that directly convert C-H bonds into C-C or C-X bonds are highly desirable as they reduce the number of synthetic steps and minimize waste. Methods such as the rhodium-catalyzed methylation of pyridines using methanol rsc.org or the ruthenium-catalyzed reductive hydroxymethylation rsc.orgresearchgate.net exemplify this advanced approach. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

By integrating these advanced methodologies, the synthesis of this compound and its precursors can be achieved with greater efficiency and a reduced environmental footprint compared to classical approaches.

Catalytic Synthesis Protocols for Nitro-Pyridines

The introduction of a nitro group onto a pyridine ring is a challenging transformation. Direct nitration of pyridine with standard reagents like nitric acid and sulfuric acid mixtures generally results in very low yields and is of little synthetic value. researchgate.net Consequently, alternative catalytic and non-catalytic protocols have been developed to achieve better outcomes.

One effective strategy involves the nitration of pyridine N-oxides, followed by deoxygenation. For instance, the synthesis of 4-nitropyridine, a related compound, is successfully achieved by nitrating pyridine N-oxide with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net Another approach involves reacting pyridine and its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. researchgate.net Subsequent reaction with SO₂/HSO₃⁻ in water can yield 3-nitropyridine, indicating a migration of the nitro group. researchgate.net For meta-nitration, copper-mediated, chelation-assisted C-H nitration has been introduced for certain (hetero)aromatic carboxylic acid derivatives, although this method relies on a specific directing group. acs.org

Recent research has also explored copper-catalyzed ortho-nitration of arenes using iron(III) nitrate nonahydrate as the nitrating agent and copper(II) chloride dihydrate as the catalyst, which provides high yields and good regioselectivity under mild conditions. globethesis.com Nickel-catalyzed methods have been described for the general preparation of pyridines from nitriles and diynes at ambient temperatures, showcasing the utility of metal catalysis in forming the core pyridine structure itself. nih.gov

| Method | Reagents/Catalyst | Target Position | Yield | Key Features |

| N-Oxide Route | Pyridine N-oxide, HNO₃/H₂SO₄ | 4-position | High (e.g., 83% for 4-nitropyridine) researchgate.net | Minimizes accumulation of energetic intermediates, suitable for flow chemistry. researchgate.net |

| Bakke's Procedure | N₂O₅, then SO₂/HSO₃⁻ | 3-position | Good (e.g., 77% for 3-nitropyridine) researchgate.net | Involves a beilstein-journals.orgdigitellinc.com sigmatropic shift of the nitro group. researchgate.net |

| Copper-Catalyzed C-H Nitration | Cu(II) catalyst, Iron(III) nitrate | Ortho-position | High | Chelation-assisted, good regioselectivity, mild conditions. globethesis.com |

| Direct Nitration | HNO₃/H₂SO₄ | - | Very Low | Generally not synthetically useful for pyridines. researchgate.net |

Application of Green Chemistry Principles in the Synthesis of Pyridine Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of pyridine derivatives to reduce environmental impact and improve safety and efficiency. ijarsct.co.inrasayanjournal.co.in These approaches focus on maximizing atom economy, using safer solvents, employing catalytic reagents, and optimizing energy efficiency. rasayanjournal.co.in

Multicomponent reactions (MCRs) represent a key green strategy, allowing the synthesis of complex products from three or more reactants in a single step. rasayanjournal.co.innih.gov This approach reduces waste, shortens reaction times, and simplifies procedures. rasayanjournal.co.in Microwave-assisted synthesis is another prominent green technique that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. ijarsct.co.innih.gov

The use of environmentally friendly catalysts is a cornerstone of green pyridine synthesis. nih.govbiosynce.com Biocatalysts, such as enzymes, are of growing interest due to their high selectivity and ability to function under mild reaction conditions. ijarsct.co.in Heterogeneous catalysts are also favored as they can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net Synthesizing pyridine derivatives under solvent-free conditions or in greener solvents like water or ionic liquids further aligns with sustainability goals by reducing the use of volatile and toxic organic solvents. ijarsct.co.inrasayanjournal.co.inbiosynce.com

| Green Approach | Principle | Advantages | Example Application |

| Microwave-Assisted Synthesis | Energy Efficiency, Alternative Energy Source | Shorter reaction times, higher yields, enhanced reaction rates. ijarsct.co.innih.gov | One-pot, four-component synthesis of novel pyridines. nih.gov |

| Multicomponent Reactions (MCRs) | Atom Economy, Reduced Derivatives | Eco-friendly, reduced reaction times, simplified workup. rasayanjournal.co.innih.gov | Synthesis of biologically active pyridine frameworks. researchgate.net |

| Green Catalysts | Catalysis, Safer Chemicals | Recyclable, mild reaction conditions, high selectivity. ijarsct.co.innih.gov | Use of biocatalysts or heterogeneous catalysts. ijarsct.co.inresearchgate.net |

| Solvent-Free/Greener Solvents | Safer Solvents & Auxiliaries | Reduced environmental impact, easier product separation. ijarsct.co.inrasayanjournal.co.in | Reactions conducted without solvent or in aqueous media. ijarsct.co.in |

Continuous Flow Chemistry for Scalable and Efficient Synthesis of Pyridyl Compounds

Continuous flow chemistry offers significant advantages for the synthesis of pyridyl compounds, particularly for reactions that are hazardous or difficult to scale up in traditional batch reactors. organic-chemistry.org This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, allowing for precise control over parameters like temperature, pressure, and reaction time. beilstein-journals.orgorganic-chemistry.org

The synthesis of nitro-pyridines is particularly well-suited for flow chemistry. For example, a two-step continuous flow process for preparing 4-nitropyridine from pyridine N-oxide has been successfully developed. researchgate.net This method minimizes the accumulation of the highly energetic and potentially explosive nitration product, enabling safe scale-up. researchgate.net The process demonstrated a high throughput with excellent yield and selectivity, avoiding the formation of undesired by-products often seen in batch processes due to superior mixing and precise time control. researchgate.net

Flow reactors, including microwave flow systems, have been used for various pyridine syntheses, such as the Bohlmann–Rahtz reaction, allowing for multi-step sequences to be performed in a single, continuous process without isolating intermediates. beilstein-journals.org This approach is not only safer and more efficient but also aligns with green chemistry principles by often reducing solvent usage and energy consumption. organic-chemistry.orgresearchgate.net The stability of catalytic systems in flow reactors can be remarkable; for instance, a packed-bed microreactor for the N-oxidation of pyridine derivatives operated continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.orgresearchgate.net

| Parameter | Details | Advantage | Reference |

| Reactants | Pyridine N-oxide, HNO₃, H₂SO₄ | Readily available starting materials | researchgate.net |

| Reactor Type | Two-step continuous flow system | Minimizes accumulation of explosive intermediates | researchgate.net |

| Key Steps | 1. Nitration of N-oxide2. Deoxygenation with PCl₃ | High selectivity, no 2-nitropyridine (B88261) by-product | researchgate.net |

| Overall Yield | 83% | Significantly higher than typical batch yields (57%) | researchgate.net |

| Throughput | 0.716 kg per day | Demonstrates scalability and efficiency | researchgate.net |

| Safety | Enhanced safety for handling energetic compounds | A major benefit over batch processing | researchgate.net |

Purification and Isolation Techniques for Academic Research Scale

Following synthesis, the purification and isolation of the target compound are critical steps to obtain a product of sufficient purity for characterization and further use. For pyridine derivatives like this compound on an academic research scale, several standard techniques are employed.

Column chromatography is one of the most common methods for purifying organic compounds. nih.gov In this technique, the crude reaction mixture is passed through a stationary phase (typically silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified compound. nih.gov

Crystallization is another powerful purification technique, particularly for solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. nih.gov

Extraction is often used during the workup phase to separate the product from the reaction mixture. This typically involves partitioning the mixture between an aqueous phase and an immiscible organic solvent. The product, being more soluble in one phase, is thus separated from water-soluble by-products and reagents.

For pyridine derivatives specifically, cation-exchange chromatography can be a highly efficient method. This technique is particularly useful for separating pyridyl-aminated derivatives from excess reagents, offering a rapid alternative to gel filtration. nih.gov Another approach involves treating the crude pyridine with an alkali before distillation, which can help remove aldehyde impurities by converting them into high-boiling point compounds, thus simplifying separation. google.com

| Technique | Principle of Separation | Scale | Typical Application |

| Column Chromatography | Differential adsorption on a stationary phase | Academic Research | General purpose purification of reaction mixtures. nih.gov |

| Crystallization | Difference in solubility at varying temperatures | Academic Research | Purification of solid products. nih.gov |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Academic Research | Workup and initial separation from aqueous solutions. |

| Cation-Exchange Chromatography | Ionic interaction with a charged stationary phase | Academic Research | Rapid removal of excess amine reagents. nih.gov |

| Distillation | Difference in boiling points | Industrial & Academic | Purification of liquid products, often after alkali treatment. google.com |

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 4 Nitropyridin 2 Yl Methanol

Reactivity Profiles of the Nitro Group

The nitro group at the C4 position profoundly impacts the electronic character of the pyridine (B92270) ring. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack. Furthermore, the nitro group itself is a reactive moiety, susceptible to reductive transformations.

Reductive Transformations of the Nitro Moiety in Pyridyl Systems

The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, providing access to a variety of nitrogen-containing functional groups. wikipedia.org The reaction typically proceeds through a stepwise pathway involving nitroso and hydroxylamine (B1172632) intermediates, culminating in the formation of an amino group. The specific product obtained can often be controlled by the choice of reducing agent and reaction conditions. mdpi.com

Common methods for the reduction of aryl nitro compounds, which are applicable to nitropyridyl systems, include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as Palladium (Pd), Platinum (PtO2), or Raney Nickel in the presence of hydrogen gas. wikipedia.org It is highly efficient for the complete reduction of the nitro group to an amine.

Metal-Acid Systems: Classic reducing systems like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective for converting nitroarenes to anilines. researchgate.net

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Pd/C) to achieve reduction without the need for high-pressure hydrogen gas.

Selective Reduction: In the presence of other reducible functional groups, chemoselective reduction of the nitro group is often desired. Reagents such as tin(II) chloride (SnCl2) can selectively reduce the nitro group, while zinc dust with ammonium chloride is known to yield the corresponding hydroxylamine. wikipedia.org Enzymatic reductions have also been shown to chemoselectively reduce nitro groups to hydroxylamino groups. nih.gov

The reduction of the nitro group in (6-Methyl-4-nitropyridin-2-yl)methanol can thus provide synthetic routes to (4-amino-6-methylpyridin-2-yl)methanol, (4-hydroxylamino-6-methylpyridin-2-yl)methanol, and (4-nitroso-6-methylpyridin-2-yl)methanol, each a valuable intermediate for further functionalization.

Table 1: Common Reagents for Nitro Group Reduction and Their Products

| Reagent | Typical Product(s) | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ | Amine | General and efficient method for complete reduction. |

| Fe, HCl or Acetic Acid | Amine | A classic and cost-effective method. researchgate.net |

| SnCl₂, HCl | Amine | Can offer chemoselectivity in some cases. |

| Zn, NH₄Cl | Hydroxylamine | Useful for partial reduction to the hydroxylamine stage. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) at Activated Pyridine Positions Bearing a Nitro Group

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it more susceptible to nucleophilic attack. This effect is greatly amplified by the presence of a strong electron-withdrawing group like the nitro moiety. Nucleophilic aromatic substitution (SNAr) on pyridines occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This regioselectivity is due to the ability of the electronegative ring nitrogen to stabilize the negative charge in the anionic Meisenheimer intermediate, which is not possible for attack at the 3-position. stackexchange.com

In this compound, the nitro group at C4 strongly activates the ring for SNAr. While the compound itself lacks a conventional leaving group at the activated positions, this high degree of activation is a key feature of its reactivity. If a good leaving group (e.g., a halide) were present at the C2 or C6 position, it would be readily displaced by a wide range of nucleophiles, such as alkoxides, thiolates, and amines.

Furthermore, highly electron-deficient systems like nitropyridines can undergo a related process known as Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is formally replaced by a nucleophile. nih.govacs.org This reaction involves the addition of a nucleophile (typically a carbanion with a leaving group on the alpha-carbon) to an electron-deficient aromatic ring, followed by base-induced β-elimination to restore aromaticity. acs.org The strong activation provided by the C4-nitro group makes the hydrogen atoms at C3 and C5 potential sites for VNS reactions.

Table 2: Examples of Nucleophilic Aromatic Substitution on Nitropyridine Systems

| Nitropyridine Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-3-nitropyridine | Thiolate anions | Thioether | researchgate.net |

| 3-Nitropyridine | Isopropyl phenyl sulfone carbanion | Meisenheimer adduct (no elimination) | acs.org |

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group at the C2 position is a primary alcohol, which serves as a handle for a diverse array of chemical transformations. Its reactivity is standard for a primary alcohol but can be influenced by the electronic properties of the adjacent nitropyridine ring.

Oxidation Reactions and Derivative Formation

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Controlled oxidation to 6-methyl-4-nitropyridine-2-carbaldehyde (B13908641) can be achieved using milder reagents that prevent over-oxidation. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). These reactions are typically performed in anhydrous solvents to avoid the formation of the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to the corresponding carboxylic acid, 6-methyl-4-nitropyridine-2-carboxylic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., the Jones reagent), or ruthenium tetroxide (RuO₄). researchgate.net

The choice of oxidant is crucial for achieving the desired product and must be compatible with the sensitive nitro group and the pyridine ring.

Esterification, Etherification, and Other Derivatization Reactions

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Esters can be formed through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by reacting the alcohol with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine).

Tosylation and Halogenation: The conversion of the alcohol to a better leaving group is a common synthetic strategy. While reaction with tosyl chloride (TsCl) would be expected to form a tosylate ester, studies on similar pyridine methanols have shown that these conditions can sometimes lead directly to the corresponding chloride (2-(chloromethyl)-6-methyl-4-nitropyridine) instead. researchgate.net This alternative reaction pathway highlights the specific reactivity of this class of compounds.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X).

Elimination and Condensation Pathways

While less common for primary alcohols, elimination and condensation reactions represent potential reactivity pathways under specific conditions.

Elimination (Dehydration): The elimination of water from the hydroxymethyl group to form an exocyclic double bond (a fulvene-like structure) is a possible but energetically demanding reaction. It typically requires harsh conditions, such as treatment with a strong dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine at elevated temperatures. masterorganicchemistry.com

Condensation: In the presence of a strong acid, two molecules of the alcohol could potentially undergo a condensation reaction to form an ether (bis((6-methyl-4-nitropyridin-2-yl)methyl) ether), with the elimination of one molecule of water. libretexts.org This is a specific type of dehydration reaction that proceeds through an intermolecular pathway. libretexts.org

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential site for Lewis acid-base interactions and other chemical transformations. However, the electronic properties of the substituents on the pyridine ring significantly influence its reactivity. The presence of a strong electron-withdrawing nitro group at the 4-position markedly reduces the electron density on the nitrogen atom, thereby attenuating its basicity and nucleophilicity compared to pyridine itself.

Lewis Acid-Base Interactions and Coordination Chemistry Potential

The pyridine nitrogen atom can act as a Lewis base, donating its electron pair to a Lewis acid. This property is fundamental to its ability to form coordination compounds with metal ions. In this compound, the pyridine nitrogen and the oxygen atom of the hydroxymethyl group can potentially act as a bidentate ligand, chelating to a metal center. The rich coordination chemistry of pyridine-type ligands has been extensively utilized in the formation of diverse metal-organic frameworks and complexes nih.gov.

However, the strong electron-withdrawing effect of the 4-nitro group is expected to decrease the Lewis basicity of the pyridine nitrogen in this compound. This reduced basicity would likely result in weaker coordination bonds with metal ions compared to analogous ligands lacking the nitro substituent. Studies on the coordination chemistry of 2-pyridinemethanol (B130429) and its derivatives have shown their versatility in forming complexes with various transition metals rsc.orgresearchgate.netnbinno.com. The geometry and stability of these complexes are influenced by the nature of the metal ion and the substituents on the pyridine ring. For this compound, it is anticipated that it would still form coordination compounds, but the electron-deficient nature of the pyridine ring might necessitate the use of more Lewis acidic metal centers or specific reaction conditions to facilitate complexation.

Table 1: Predicted Coordination Behavior of this compound

| Feature | Predicted Characteristic | Rationale |

| Ligand Type | Potentially bidentate (N, O-donor) | Presence of pyridine nitrogen and hydroxymethyl oxygen. |

| Lewis Basicity | Reduced compared to 2-pyridinemethanol | Strong electron-withdrawing effect of the 4-nitro group. |

| Coordination | Expected to form complexes with Lewis acidic metals | Despite reduced basicity, the nitrogen lone pair is available. |

| Complex Stability | Likely lower than complexes of unsubstituted pyridylmethanols | Weaker donor ability of the nitrogen atom. |

Quaternization and N-Oxidation Reactions

Quaternization: The reaction of the pyridine nitrogen with an alkylating agent to form a quaternary pyridinium salt is a characteristic reaction of pyridines. This SN2 reaction is influenced by the nucleophilicity of the pyridine nitrogen and the nature of the alkylating agent mdpi.com. For this compound, the quaternization is expected to be more challenging compared to pyridine or picolines due to the deactivating effect of the nitro group. Microwave-assisted methods have been shown to improve the efficiency of quaternization for various pyridine derivatives researchgate.net. The quaternization of 4-pyrrolidino pyridine derivatives has also been studied, highlighting the importance of the reaction medium, with polar aprotic solvents being favored mdpi.com.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is typically achieved using oxidizing agents such as peracids or hydrogen peroxide bhu.ac.in. Pyridine-N-oxides are versatile intermediates in organic synthesis. The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution bhu.ac.in. The N-oxidation of 2-substituted pyridines has been investigated, and the reaction kinetics are influenced by steric effects researchgate.net. For this compound, the electron-deficient nature of the pyridine ring would likely require strong oxidizing conditions to achieve N-oxidation. The oxidation of picolines to their corresponding N-oxides is a well-established transformation, and similar principles would apply to this molecule, with the understanding that the nitro group presents an electronic barrier mdpi.comorganic-chemistry.org.

Table 2: Predicted Reactivity in Quaternization and N-Oxidation

| Reaction | Predicted Reactivity | Influencing Factors |

| Quaternization | Lower than pyridine | Reduced nucleophilicity due to the 4-nitro group. |

| N-Oxidation | Requires strong oxidizing agents | Deactivation of the pyridine nitrogen by the nitro group. |

Mechanistic Studies of Key Transformations Involving this compound and its Analogs

Direct mechanistic studies on this compound are not extensively reported in the literature. However, the reactivity of this molecule can be inferred from mechanistic investigations of analogous compounds possessing similar functional groups. Key transformations would likely involve the hydroxymethyl group, the nitro group, and the pyridine ring itself.

Nucleophilic Aromatic Substitution: The presence of a nitro group at the 4-position, para to the ring nitrogen, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This is a well-established principle in pyridine chemistry quimicaorganica.org. For instance, a suitable leaving group at the 2- or 6-position would be readily displaced by a nucleophile. The reaction between 4-nitropyridine (B72724) 1-oxide and piperidine (B6355638) has been shown to proceed via a nucleophilic displacement of the nitro group, a reaction that can be accelerated by ultraviolet light rsc.org. The mechanism of such reactions typically involves the formation of a Meisenheimer complex as an intermediate.

Oxidation of the Methanol (B129727) Group: The primary alcohol functionality in this compound can be oxidized to an aldehyde or a carboxylic acid. The oxidation of picolines (methylpyridines) to their corresponding carboxylic acids (picolinic, nicotinic, or isonicotinic acids) has been studied mdpi.comresearchgate.net. These oxidations often proceed via radical mechanisms, particularly when using reagents like molecular oxygen in the presence of metal catalysts. The oxidation of the methanol group in the target molecule would likely follow a similar pathway, although the specific reaction conditions would need to be optimized. Mechanistic investigations into the oxidation of methanol on catalyst surfaces, such as Au/TiO2, have been conducted using techniques like DRIFT and DFT, revealing a stepwise oxidation process conicet.gov.arresearchgate.net.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The reduction of nitro compounds can be achieved using a variety of reagents, including catalytic hydrogenation or metals in acidic media. Mechanistic studies on the reduction of nitroaromatic compounds have shown that the reaction often proceeds through nitroso and hydroxylamine intermediates nih.govorientjchem.orgcardiff.ac.ukmdpi.comresearchgate.net. The specific pathway and the distribution of products can be influenced by the catalyst, solvent, and other reaction conditions. For this compound, the reduction of the nitro group would provide access to the corresponding aminopyridine derivative, a valuable synthetic intermediate.

Table 3: Plausible Mechanistic Pathways for Transformations of this compound Analogs

| Transformation | Plausible Mechanism | Key Intermediates |

| Nucleophilic Aromatic Substitution | Addition-Elimination (SNAr) | Meisenheimer complex |

| Oxidation of Methanol Group | Radical or stepwise oxidation | Aldehyde, carboxylate |

| Reduction of Nitro Group | Stepwise reduction | Nitroso, hydroxylamine |

Advanced Spectroscopic and Structural Characterization in Research of 6 Methyl 4 Nitropyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution and the solid state. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity and spatial arrangement of the atoms in (6-Methyl-4-nitropyridin-2-yl)methanol.

The structural confirmation of this compound would begin with one-dimensional ¹H and ¹³C NMR spectra.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton in the molecule. The pyridine (B92270) ring protons, being in an electron-deficient aromatic system, would appear in the downfield region (typically δ 7.0-9.0 ppm). The presence of the electron-withdrawing nitro group at the 4-position would further deshield the adjacent protons. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, while the methyl group (-CH₃) protons at the 6-position would be a sharp singlet in the upfield region, around δ 2.5-3.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms of the pyridine ring and two signals for the methyl and methylene carbons. The carbon atom attached to the nitro group (C4) would be significantly deshielded.

To confirm these assignments and elucidate the full connectivity, a series of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a correlation between the two adjacent protons on the pyridine ring (H3 and H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl, methylene, and pyridine ring CH groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It would be used to confirm spatial proximities, such as between the methylene protons at the 2-position and the ring proton at the 3-position, and between the methyl protons at the 6-position and the ring proton at the 5-position.

The expected NMR data, based on analysis of similar compounds, are summarized in the interactive table below.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| -CH₃ (at C6) | ~2.6 | ~20-25 | C5, C6 |

| -CH₂OH (at C2) | ~4.8 | ~60-65 | C2, C3 |

| -OH | Variable | - | - |

| H3 | ~8.0-8.4 | ~115-120 | C2, C4, C5 |

| H5 | ~7.8-8.2 | ~120-125 | C3, C4, C6, -CH₃ |

| C2 | - | ~160-165 | -CH₂OH, H3 |

| C3 | - | ~115-120 | H3, H5, -CH₂OH |

| C4 | - | ~150-155 | H3, H5 |

| C5 | - | ~120-125 | H3, H5, -CH₃ |

| C6 | - | ~155-160 | H5, -CH₃ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can provide detailed information about its structure in the solid phase. This technique is invaluable for studying materials in both crystalline and amorphous forms. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group. Different crystalline forms would result in distinct shifts in the ¹³C ssNMR spectrum, allowing for their identification and characterization.

Hyperpolarization techniques dramatically increase the signal intensity in NMR experiments, sometimes by several orders of magnitude. chemspider.com This enhanced sensitivity allows for the rapid acquisition of data on very small sample quantities or the detection of insensitive nuclei like ¹⁵N. For a compound like this compound, hyperpolarization could be used to obtain a ¹⁵N NMR spectrum, which would provide direct information about the electronic environment of the two nitrogen atoms (one in the pyridine ring and one in the nitro group). Techniques such as dissolution Dynamic Nuclear Polarization (d-DNP) or Signal Amplification By Reversible Exchange (SABRE) could be employed for this purpose. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and providing clues about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₇H₈N₂O₃.

| Formula | Calculated Exact Mass [M+H]⁺ |

| C₇H₉N₂O₃⁺ | 169.0608 |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound (m/z 169 for the protonated species) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure.

The fragmentation pathways for nitropyridine derivatives often involve characteristic losses. For this compound, likely fragmentation pathways would include:

Loss of water (-18 Da): From the hydroxymethyl group.

Loss of formaldehyde (B43269) (-30 Da): A common fragmentation for primary alcohols.

Loss of the nitro group (-46 Da): A characteristic fragmentation for nitroaromatic compounds.

Cleavage of the C-C bond between the ring and the methylene group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Specific Infrared (IR) and Raman spectroscopic data for this compound are not documented in the available search results. A theoretical analysis would anticipate characteristic vibrational modes corresponding to its functional groups.

A hypothetical IR and Raman spectrum would likely display peaks corresponding to:

O-H Stretching: A broad band for the hydroxyl group of the methanol (B129727) substituent.

C-H Stretching: Signals from the aromatic ring and the methyl group.

NO₂ Stretching: Strong, distinct peaks for the symmetric and asymmetric stretching of the nitro group.

C=C and C=N Stretching: Vibrations characteristic of the pyridine ring.

C-O Stretching: A band corresponding to the alcohol C-O bond.

Table 1: Hypothetical Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Methyl (-CH₃) | C-H Stretch | 2850-3000 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1330-1370 |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

Note: This table is predictive and not based on published experimental data for the specified compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would detail its electronic transitions, could not be located. The analysis of related nitro-aromatic compounds suggests that its spectrum would be characterized by absorptions corresponding to π → π* and n → π* transitions. The presence of the nitro group (a strong chromophore) and the pyridine ring would likely result in significant absorption in the UV region. The specific wavelengths of maximum absorbance (λmax) and molar absorptivity values would depend on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a crystal structure, the specific intermolecular interactions cannot be confirmed. However, based on the molecule's functional groups, one can predict the potential for significant non-covalent interactions. The hydroxyl group is a prime candidate for forming strong hydrogen bonds, acting as both a donor and an acceptor. The nitro group's oxygen atoms could also act as hydrogen bond acceptors. Furthermore, the electron-deficient nature of the nitropyridine ring could facilitate π-π stacking interactions with adjacent molecules.

Analysis of Crystal Packing Motifs and Supramolecular Architectures

Details on crystal packing and supramolecular architecture are contingent on crystallographic data, which is currently unavailable. The interplay of hydrogen bonding and potential π-π stacking would be expected to govern the formation of higher-order structures, such as chains, sheets, or more complex three-dimensional networks in the solid state.

Other Advanced Spectroscopic and Chromatographic Coupling Techniques (e.g., LC-MS, GC-MS)

While Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of organic compounds, specific applications or method validations for the analysis of this compound were not found.

GC-MS: This technique could potentially be used for the analysis of this compound, possibly requiring derivatization of the hydroxyl group to increase its volatility and thermal stability. The resulting mass spectrum would provide information on the molecular weight and fragmentation pattern, aiding in its identification.

LC-MS: This would be a highly suitable method for its analysis. Reversed-phase liquid chromatography could separate the compound from a mixture, and mass spectrometry (e.g., using electrospray ionization - ESI) would confirm its identity by providing the mass-to-charge ratio of its molecular ion.

Applications of 6 Methyl 4 Nitropyridin 2 Yl Methanol in Advanced Chemical Synthesis and Materials Science

A Versatile Synthetic Building Block in Advanced Chemical Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of (6-Methyl-4-nitropyridin-2-yl)methanol makes it a highly valuable intermediate in organic synthesis. The hydroxyl and nitro groups, in particular, offer multiple avenues for chemical transformation, enabling the construction of a wide array of more complex molecular structures.

Precursor for the Synthesis of Novel Heterocyclic Systems

The inherent reactivity of this compound and its analogs positions them as key starting materials for the synthesis of novel and complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form fused ring systems. Additionally, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or can be converted to a leaving group, providing further opportunities for ring closure reactions.

For instance, related 6-methyl-beta-nitropyridin-2-ones have been utilized as precursors for the synthesis of indolizine (B1195054) derivatives, an important class of nitrogen-containing heterocyclic compounds. nih.gov This is achieved through a sequence of reactions that may involve conversion to a 2-methoxypyridine (B126380) derivative followed by N-phenacylation and subsequent cyclization. nih.gov Such synthetic strategies highlight the potential of this compound to serve as a scaffold for generating diverse heterocyclic libraries. The reactivity of the nitro-substituted pyridine ring also allows for its participation as a 2π-partner in 1,3-dipolar cycloaddition reactions, leading to the formation of condensed pyrrolines. nih.gov

A variety of heterocyclic systems can be potentially accessed from this compound and its derivatives, as illustrated in the following table:

| Precursor Class | Reaction Type | Resulting Heterocyclic System |

| Nitropyridin-2-ones | Cyclization | Indolizines |

| Nitropyridines | 1,3-Dipolar Cycloaddition | Condensed Pyrrolines |

| Aminopyridines (from nitro reduction) | Condensation/Cyclization | Fused Pyridines, Pyrimidines, etc. |

Role in Multi-Component Reactions and Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.comresearchgate.net The functional groups present in this compound suggest its potential utility in such reactions. For example, the hydroxymethyl group could be oxidized to an aldehyde, which could then participate in well-known MCRs like the Ugi or Passerini reactions to generate peptide-like structures or α-acyloxy amides.

While direct examples involving this compound in MCRs are not extensively documented, the Hantzsch reaction, a classic MCR for pyridine synthesis, has been successfully employed with related nitro-substituted compounds to produce unsymmetrical 5-nitro-1,4-dihydropyridines. mdpi.comresearchgate.net This demonstrates the feasibility of incorporating nitro-pyridine moieties into complex molecular frameworks through MCR strategies. The ability to generate molecular complexity rapidly and efficiently makes MCRs a highly attractive area for future exploration with this versatile building block. nih.govmdpi.comresearchgate.net

Derivatization for Functional Materials and Optoelectronic Applications

The modification of the core structure of this compound opens up exciting possibilities for the creation of novel functional materials with tailored properties for a range of applications, from optoelectronics to supramolecular chemistry.

Design and Synthesis of Derivatives with Tunable Electronic and Optical Properties

The electronic properties of the pyridine ring in this compound can be finely tuned through chemical modification. The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic system. By introducing different substituents at various positions on the ring or by modifying the existing functional groups, it is possible to alter the molecule's absorption and emission characteristics. This tunability is crucial for the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. Research on other pyridine derivatives has shown that the incorporation of such heterocyclic units can lead to materials with interesting photophysical properties.

Exploration in Materials Science for Dyes, Pigments, or Precursors for Polymers

The chromophoric nature of the nitropyridine system suggests the potential of this compound derivatives as building blocks for dyes and pigments. mdpi.com The nitro group, in particular, is a well-known auxochrome that can impart color to organic molecules. Furthermore, the hydroxymethyl group provides a convenient handle for polymerization. For instance, it could be converted into a methacrylate (B99206) or acrylate (B77674) monomer, which could then be polymerized to form functional polymers with embedded nitropyridine units. Such polymers could exhibit interesting properties, such as high refractive index or nonlinear optical activity, making them suitable for advanced materials applications. mdpi.com

Self-Assembly and Crystal Engineering of Derivatives for Supramolecular Materials

The presence of both a hydrogen bond donor (the hydroxyl group) and potential hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group) in this compound makes it an excellent candidate for studies in crystal engineering and supramolecular chemistry. taylorfrancis.com Through carefully designed chemical modifications, it is possible to create derivatives that can self-assemble into well-defined, ordered structures in the solid state. nih.gov These supramolecular assemblies can exhibit unique properties that are not present in the individual molecules, such as liquid crystallinity or the ability to form porous materials for gas storage or catalysis. The study of intermolecular interactions in such systems is crucial for the rational design of new materials with desired functionalities. taylorfrancis.com

Catalytic and Ligand Design Applications

Following a comprehensive review of scientific literature and chemical databases, no specific applications of This compound in the fields of catalysis and ligand design have been documented. While research into the catalytic activities and coordination chemistry of structurally related pyridine and nitropyridine derivatives is an active area of investigation, public domain data focusing explicitly on This compound for these purposes could not be identified.

Therefore, this section cannot be populated with detailed research findings or data tables as per the specified requirements, due to the absence of relevant information in the available literature.

Future Research Directions and Emerging Trends for 6 Methyl 4 Nitropyridin 2 Yl Methanol

Development of More Efficient and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like (6-Methyl-4-nitropyridin-2-yl)methanol, this translates to the development of synthetic routes that are not only high-yielding but also minimize waste and environmental impact.

Future research in this area will likely focus on several key strategies:

Green Chemistry Approaches: The principles of green chemistry will be central to the development of new synthetic protocols. This includes the use of environmentally friendly solvents, the development of catalyst-based reactions to reduce energy consumption, and the design of one-pot multicomponent reactions to improve atom economy. nih.govrasayanjournal.co.in Techniques such as microwave-assisted synthesis and ultrasonic production are expected to be further explored to shorten reaction times and increase yields. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. uc.ptacs.orgmdpi.com The synthesis of this compound and its derivatives in flow reactors could lead to more efficient and scalable production processes. vcu.edu

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may explore the use of engineered enzymes to catalyze the synthesis of this compound or its precursors, offering high selectivity under mild reaction conditions. ijarsct.co.in

| Synthetic Methodology | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | Potentially accelerates the nitration and functionalization steps in the synthesis. |

| Flow Chemistry | Enhanced safety, scalability, and process control. uc.ptvcu.edu | Enables safer handling of nitration reactions and allows for easier optimization and scale-up. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. ijarsct.co.in | Could be used for stereoselective transformations of the methanol (B129727) group or regioselective functionalization. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. nih.govresearchgate.net | Could enable the one-pot synthesis of highly functionalized derivatives of the target molecule. |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The unique combination of functional groups in this compound provides a fertile ground for exploring new chemical reactions and transformations. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack, while the methyl and hydroxymethyl groups offer sites for further functionalization.

Key areas for future investigation include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Research into the selective C-H functionalization of the pyridine ring or the methyl group of this compound could lead to novel derivatives with interesting properties.

Reactivity of the Nitro Group: The nitro group is not merely a passive electron-withdrawing group; it can also participate in a variety of chemical transformations. Future studies may explore the reduction of the nitro group to an amino group, opening up avenues for the synthesis of a new class of derivatives. Nucleophilic aromatic substitution of the nitro group is also a potential pathway to new compounds. mdpi.comnih.gov

Catalytic Transformations of the N-Oxide: The corresponding N-oxide of this compound could serve as a versatile intermediate for further functionalization. Pyridine N-oxides are known to undergo a range of catalytic transformations, including deoxygenative functionalization at the C2 position. nih.govresearchgate.netnih.gov

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.net For this compound, these computational tools can accelerate the discovery of new applications and the optimization of synthetic processes.

Emerging trends in this domain include:

Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their properties to predict the physicochemical and biological properties of new molecules. nih.gov This can be used to screen virtual libraries of derivatives of this compound for desired characteristics, such as solubility, reactivity, or potential biological activity.

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. preprints.org This can significantly reduce the time and resources required for experimental optimization. researchgate.net

Retrosynthetic Analysis: AI-powered tools can assist in the design of novel synthetic routes by proposing retrosynthetic disconnections. preprints.org This can help chemists to identify more efficient and innovative ways to synthesize this compound and its derivatives.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using algorithms to forecast molecular properties from their structure. | Rapidly screen for derivatives with desirable electronic, optical, or biological properties. |

| Reaction Optimization | Employing machine learning to identify the best conditions for a chemical reaction. preprints.org | Accelerate the development of high-yielding and selective synthetic methods. |

| Retrosynthetic Analysis | AI-driven platforms that suggest synthetic pathways for a target molecule. preprints.org | Discover novel and more efficient routes for the synthesis of complex derivatives. |

Advanced In Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into the formation and transformation of reaction intermediates.

Future research will likely involve the application of techniques such as:

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, providing information about the structure and concentration of reactants, intermediates, and products. researchgate.netnih.govacs.orgresearchgate.net

Operando IR Spectroscopy: Infrared (IR) spectroscopy, when used in an operando mode, can provide information about the vibrational modes of molecules as a reaction is occurring, which is particularly useful for studying catalytic processes. rsc.orgornl.govresearchgate.net

Mass Spectrometry: In situ mass spectrometry techniques can be used to detect and identify transient intermediates in the gas phase, providing crucial information about reaction pathways.

These techniques will be invaluable for elucidating the mechanisms of novel reactions involving this compound, leading to a more rational design of synthetic strategies.

Unexplored Applications in Niche Chemical Fields and Emerging Technologies

The unique structural features of this compound make it a promising candidate for a variety of applications in niche chemical fields and emerging technologies. While its primary use may currently be as a synthetic intermediate, future research is expected to uncover new and exciting applications.

Potential areas of exploration include:

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgnih.govresearchgate.net The electronic properties of this compound and its derivatives could be tuned for these applications.

Materials Science: The ability to functionalize this compound at multiple sites makes it an attractive building block for the synthesis of novel polymers and functional materials. nih.gov

Coordination Chemistry: The pyridine nitrogen and the hydroxyl group can act as ligands for metal ions, suggesting that this compound could be used to synthesize novel coordination complexes with interesting catalytic or material properties.

Q & A

Q. What are the common synthetic routes for (6-Methyl-4-nitropyridin-2-yl)methanol?

Methodological Answer:

- Nitro Reduction Pathway : A primary route involves reducing a precursor nitro compound (e.g., (6-Methyl-4-nitropyridin-2-yl)ketone) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol. The reaction typically requires 6–12 hours at 25–60°C under inert conditions .

- Functional Group Protection : The hydroxyl group may be protected using trimethylsilyl chloride (TMSCl) during synthesis to prevent undesired side reactions. Deprotection is achieved via hydrolysis with aqueous HCl .

- Yield Optimization : Yields range from 60–85% depending on solvent polarity and temperature control. Lower-polarity solvents like dichloromethane reduce byproduct formation .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR Analysis : ¹H NMR in CDCl₃ shows distinct peaks for the pyridine ring (δ 8.2–8.5 ppm), methyl groups (δ 2.5–2.7 ppm), and hydroxyl protons (δ 1.8–2.1 ppm, broad). ¹³C NMR confirms the nitropyridine scaffold (C=O at ~165 ppm) .

- FTIR : Key absorptions include O-H stretch (~3400 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 199.1, with fragmentation patterns indicating loss of NO₂ (46 Da) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXT solves initial phases via dual-space methods, while SHELXL refines anisotropic displacement parameters .

- Handling Nitro Group Disorder : SHELXL’s PART instruction partitions disordered nitro groups. Constraints (e.g., AFIX 66) maintain geometry during refinement .

- Validation : Check R1/wR2 residuals (<5%) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. What solvent systems optimize its stability during reactions?

Methodological Answer:

-

Solubility Data : The compound dissolves readily in methanol (12361 mg/L at 25°C) and ethanol (399048 mg/L), but degrades in THF due to trace peroxides .

-

Stability Table :

Solvent Stability (24h, 25°C) Degradation Products Methanol >95% intact None detected DCM 85% intact Nitroso derivatives THF 60% intact Oxidized pyridines -

Recommendation : Use methanol with 0.1% ascorbic acid to inhibit nitro group reduction .

Q. How to resolve discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Contradiction Source : Yield variations (e.g., 60% vs. 85%) arise from differences in nitro precursor purity, solvent drying, or catalyst loading .

- Experimental Design :

- Control Variables : Fix solvent (methanol), temperature (50°C), and catalyst (5% Pd-C).

- Response Surface Methodology (RSM) : Vary precursor concentration (0.1–0.5 M) and H₂ pressure (1–5 atm) to identify optimal conditions .

- HPLC Monitoring : Track reaction progress using a C18 column (50:50 MeOH:H₂O, 1 mL/min) to quantify intermediates .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the nitro group’s reactivity?

Methodological Answer:

- Contextual Factors :

- Electrophilic Aromatic Substitution (EAS) : The nitro group’s meta-directing effect dominates in acidic conditions, but steric hindrance from the methyl group alters regioselectivity in polar aprotic solvents .

- Contradictory Findings : Some studies report facile nitro reduction (e.g., with Zn/HCl), while others note stability under similar conditions. This is attributed to trace metal impurities in solvents accelerating unintended pathways .

- Resolution Strategy :

- Use chelating agents (e.g., EDTA) to sequester metal ions.

- Validate reduction protocols via controlled experiments with ultra-pure solvents .

Application-Oriented Questions

Q. How to design stability studies under varying pH?

Methodological Answer:

- Buffer Systems : Prepare solutions at pH 2–12 using citrate (pH 2–6), phosphate (pH 7–8), and borate (pH 9–12) buffers.

- Kinetic Analysis : Monitor degradation via UV-Vis (λ = 320 nm for nitro group) at 25°C. Half-life (t₁/₂) decreases from 120h (pH 2) to 8h (pH 12) due to hydroxide-mediated nitro displacement .

- Degradation Pathways :

- Acidic Conditions : Protonation of the pyridine nitrogen increases electrophilicity, leading to hydrolysis.

- Basic Conditions : Nucleophilic attack on the nitro group forms nitrite ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.